molecular formula C29H33F3N4O6 B235202 Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone CAS No. 152551-55-8

Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone

Cat. No. B235202
M. Wt: 590.6 g/mol
InChI Key: ZRJHXSVRRCBNIQ-ZZTDLJEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone (Z-APF-CMK) is a synthetic peptide that has been widely used in scientific research for its ability to selectively inhibit proteases. This compound has been shown to have significant potential in various fields of study, including cancer research, immunology, and neurology.

Mechanism Of Action

Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone selectively inhibits proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate and inhibits its activity. Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to selectively inhibit proteases such as cathepsin B, cathepsin L, and calpain.

Biochemical And Physiological Effects

Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to have significant biochemical and physiological effects. In cancer research, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to inhibit cancer cell invasion and metastasis by inhibiting the activity of proteases that are involved in these processes. In immunology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to modulate the immune response by inhibiting the activity of proteases that are involved in antigen processing and presentation. In neurology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to protect against neurodegeneration by inhibiting the activity of proteases that are involved in neuronal cell death.

Advantages And Limitations For Lab Experiments

Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has several advantages for lab experiments. It is a highly selective inhibitor of proteases, which allows for the study of specific proteases and their functions. It is also stable and easy to handle, which makes it a convenient tool for researchers. However, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has some limitations. It is a synthetic compound that may not accurately reflect the activity of natural protease inhibitors. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in scientific research. One area of interest is the development of new protease inhibitors based on the structure of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone. Another area of interest is the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in combination with other compounds to enhance its activity. Finally, the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in vivo models may provide insights into its potential therapeutic applications.
In conclusion, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone is a synthetic peptide that has significant potential in various fields of scientific research. Its ability to selectively inhibit proteases has led to its use in cancer research, immunology, and neurology. Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the sequential coupling of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the solid support. The final step involves the addition of the benzyloxycarbonyl (Z) group to the N-terminus of the peptide and the trifluoromethylketone (CMK) group to the C-terminus. The resulting Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used in a variety of scientific research applications, including cancer research, immunology, and neurology. In cancer research, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to inhibit the activity of proteases that are involved in cancer cell invasion and metastasis. In immunology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used to study the role of proteases in the immune response and to develop new immunotherapies. In neurology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used to investigate the role of proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

152551-55-8

Product Name

Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone

Molecular Formula

C29H33F3N4O6

Molecular Weight

590.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C29H33F3N4O6/c1-18(33-25(38)19(2)34-28(41)42-17-21-12-7-4-8-13-21)26(39)35-27(40)22-14-9-15-36(22)23(24(37)29(30,31)32)16-20-10-5-3-6-11-20/h3-8,10-13,18-19,22-23H,9,14-17H2,1-2H3,(H,33,38)(H,34,41)(H,35,39,40)/t18-,19-,22-,23-/m0/s1

InChI Key

ZRJHXSVRRCBNIQ-ZZTDLJEGSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1[C@@H](CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3

SMILES

CC(C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3

synonyms

enzyloxycarbonyl-Ala-Ala-Pro-Phe-trifluoromethylketone
benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone
carbobenzoxy-Ala-Ala-Pro-Phe-trifluoromethylketone
Z-Ala-Ala-Pro-Phe-trifluoromethylketone
zAAPF-TFMK

Origin of Product

United States

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